molecular formula C7H12O B2438611 {[1,1'-Bi(cyclopropane)]-1-yl}methanol CAS No. 177719-30-1

{[1,1'-Bi(cyclopropane)]-1-yl}methanol

Cat. No.: B2438611
CAS No.: 177719-30-1
M. Wt: 112.172
InChI Key: WEWRFBNQEVCIPF-UHFFFAOYSA-N
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Description

{[1,1’-Bi(cyclopropane)]-1-yl}methanol is an organic compound with the molecular formula C7H12O. This compound features a unique structure consisting of two cyclopropane rings connected by a methanol group. The presence of cyclopropane rings imparts significant strain to the molecule, making it an interesting subject for chemical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1,1’-Bi(cyclopropane)]-1-yl}methanol typically involves the reaction of cyclopropylcarbinol with a suitable reagent to form the desired product. One common method is the use of a Grignard reagent, where cyclopropylmagnesium bromide reacts with formaldehyde to yield {[1,1’-Bi(cyclopropane)]-1-yl}methanol .

Industrial Production Methods

Industrial production of {[1,1’-Bi(cyclopropane)]-1-yl}methanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

{[1,1’-Bi(cyclopropane)]-1-yl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[1,1’-Bi(cyclopropane)]-1-yl}methanol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[1,1’-Bi(cyclopropane)]-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1,1’-Bi(cyclopropane)]-1-yl}methanol is unique due to the presence of two cyclopropane rings, which impart significant strain and reactivity to the molecule. This makes it a valuable compound for studying strain-release reactions and for use as a versatile building block in organic synthesis .

Properties

IUPAC Name

(1-cyclopropylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-5-7(3-4-7)6-1-2-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWRFBNQEVCIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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